molecular formula C12H12ClN3O2 B6280581 (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride CAS No. 2248184-42-9

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride

Cat. No.: B6280581
CAS No.: 2248184-42-9
M. Wt: 265.7
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is a synthetic compound with a complex structure that includes an indole ring, a cyano group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride typically involves multi-step organic synthesis. One common method includes the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild and functional group-tolerant conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.

Scientific Research Applications

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(4-cyano-1H-indol-3-yl)propanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its indole ring and cyano group provide unique reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

2248184-42-9

Molecular Formula

C12H12ClN3O2

Molecular Weight

265.7

Purity

95

Origin of Product

United States

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